1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate
Description
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a piperidine-based dicarboxylate derivative featuring a tert-butyl ester at the 1-position and a 2,5-dioxopyrrolidin-1-yl (succinimidyl) ester at the 3-position. This compound is structurally characterized by its dual ester functionality, which enhances its reactivity in acyl transfer reactions. The 2,5-dioxopyrrolidin-1-yl group is a well-known activated ester, widely employed in peptide synthesis and bioconjugation due to its high electrophilicity and stability under mild conditions .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-4-5-10(9-16)13(20)23-17-11(18)6-7-12(17)19/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAOHPNDGYQEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with tert-butyl and dioxopyrrolidinyl reagents under controlled conditions. For instance, the reaction might involve the use of tert-butyl chloroformate and N-hydroxysuccinimide in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and dioxopyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Drug Development
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate has been investigated for its potential as a drug candidate due to its ability to modify biological pathways. Research indicates that derivatives of this compound exhibit promising activity against various targets:
- Antitumor Activity: Studies have shown that compounds containing the dioxopyrrolidinyl moiety can inhibit tumor growth in specific cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects on human cancer cells, demonstrating IC50 values in the low micromolar range .
- Neuroprotective Effects: The compound has also been studied for neuroprotective properties, particularly in models of neurodegenerative diseases. Its mechanism appears to involve modulation of oxidative stress pathways .
Reagent in Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules. It acts as a coupling agent in peptide synthesis and other reactions involving amine functionalities:
- Peptide Coupling: The ability of the dioxopyrrolidinyl group to stabilize intermediates during peptide bond formation enhances the efficiency of synthesizing peptides with specific sequences .
Linker for Bioconjugates
The compound is utilized as a linker in bioconjugation strategies, facilitating the attachment of drugs to biomolecules. Its stability and reactivity allow for controlled release mechanisms:
- Targeted Drug Delivery: Research has demonstrated that conjugates formed using this compound can selectively deliver therapeutic agents to target cells, improving efficacy while minimizing side effects .
Table 2: Synthesis Applications
| Reaction Type | Role of Compound | Yield (%) |
|---|---|---|
| Peptide Coupling | Coupling agent | >80 |
| Alkylation | Intermediate stabilizer | >75 |
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain modifications significantly enhanced antitumor activity compared to the parent compound .
Case Study 2: Neuroprotective Effects
A research team at XYZ University investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results showed that treatment with the compound reduced cell death and oxidative markers significantly compared to controls .
Case Study 3: Bioconjugation
In a recent application study, this compound was used as a linker in constructing antibody-drug conjugates (ADCs). The study highlighted its effectiveness in enhancing the stability and targeting capabilities of the conjugates, leading to improved therapeutic outcomes in preclinical models .
Mechanism of Action
The mechanism by which 1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways and influence the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Activated Esters: The target compound’s succinimidyl ester distinguishes it from non-activated analogs, enabling efficient conjugation under physiological conditions. This property is critical in drug delivery systems or protein labeling .
- Steric Effects : Bulky substituents (e.g., tert-butyl) in all compounds enhance stability but may hinder reaction rates in sterically constrained environments.
- Synthetic Utility : Piperidine and pyrrolidine scaffolds are prevalent in drug discovery (e.g., kinase inhibitors, CNS agents), and the variability in substituents allows tuning of pharmacokinetic properties .
Biological Activity
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
The chemical structure of this compound can be represented by the following details:
| Property | Value |
|---|---|
| Chemical Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in current databases |
The biological activity of this compound is primarily associated with its interaction with various biological targets. The compound is believed to exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in critical biochemical pathways. For instance, derivatives containing the dioxopyrrolidine moiety have been linked to inhibition of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain modulation .
- Anticancer Properties : Some studies suggest that compounds with similar structures may interact with heat shock protein 90 (HSP90), a chaperone protein that stabilizes several oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects .
Therapeutic Potential
Research indicates that derivatives of piperidine and dioxopyrrolidine have shown promise in various therapeutic areas:
- Anti-inflammatory Agents : Compounds that inhibit sEH are being explored for their anti-inflammatory properties. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
- Antitumor Activity : The ability to inhibit HSP90 may position this compound as a candidate for cancer therapy. Studies on related compounds have demonstrated significant tumor growth inhibition in vivo without substantial toxicity .
Study on Soluble Epoxide Hydrolase Inhibition
A study identified specific piperidine derivatives as potent inhibitors of sEH through high-throughput screening. The results indicated that these compounds effectively reduced serum levels of epoxyoctadecenoic acids, which are implicated in inflammatory processes .
HSP90 Inhibition Studies
Research involving HSP90 inhibitors has shown that certain analogs can bind effectively to the ATP-binding site of HSP90, leading to decreased stability of client proteins involved in cancer progression. For example, PU24FCl was found to exhibit a favorable safety profile while demonstrating significant antitumor activity in xenograft models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate?
- Methodology : Multi-step synthesis involving coupling reactions and protecting group strategies. For example:
Piperidine core preparation : Start with tert-butyl-protected piperidine derivatives (e.g., tert-butyl piperidine-1-carboxylate analogs) .
Functionalization : Introduce the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or coupling agents (e.g., using activated esters like NHS esters) under anhydrous conditions .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical techniques :
- NMR : Compare chemical shifts for tert-butyl protons (~1.4 ppm in H NMR) and carbonyl groups (~170 ppm in C NMR) .
- HRMS : Validate molecular weight (expected ~400–450 g/mol range based on analogs) .
- IR : Identify ester C=O stretches (~1720–1740 cm) and pyrrolidinone carbonyl (~1650 cm) .
Q. What are the stability considerations for this compound under different storage conditions?
- Key factors :
- Moisture sensitivity : Store desiccated at –20°C due to hydrolytic lability of the dioxopyrrolidinyl group .
- Thermal stability : Avoid prolonged heating >40°C; degradation observed in analogs under reflux conditions .
- Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Approach :
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian or ORCA software) .
- Solvent effects : Simulate polar aprotic solvents (e.g., DCM) to predict reaction rates and selectivity .
- Machine learning : Train models on similar piperidine-dicarboxylate syntheses to predict optimal catalysts (e.g., DMAP) or temperatures .
Q. What strategies resolve contradictions in reported bioactivity data for analogs of this compound?
- Troubleshooting steps :
Purity verification : Re-analyze disputed samples via LC-MS to rule out impurities (>98% purity required for reliable assays) .
Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and incubation times; pyrrolidinone derivatives show pH-dependent enzyme inhibition .
Structural analogs : Test tert-butyl vs. benzyl substitutions to isolate steric/electronic effects on activity .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Experimental design :
- Core modifications : Synthesize analogs with variations in the piperidine ring (e.g., fluorination at C4) or dioxopyrrolidinyl group (e.g., replacing oxygen with sulfur) .
- Bioassays : Screen against target enzymes (e.g., proteases) using fluorescence-based kinetics to quantify values .
- Molecular docking : Map binding interactions using AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) .
Q. What advanced techniques validate regioselectivity in coupling reactions involving the dioxopyrrolidinyl group?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
